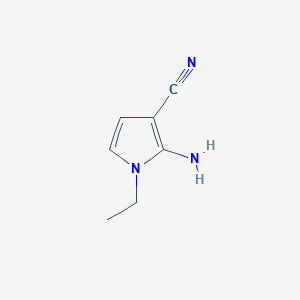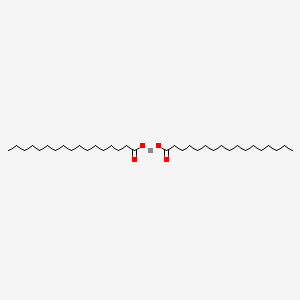
Zinc heptadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc heptadecanoate can be synthesized through a reaction between zinc oxide or zinc acetate and heptadecanoic acid. The reaction typically involves heating the reactants in an organic solvent such as toluene or xylene. The process can be summarized as follows: [ \text{ZnO} + 2 \text{C}{17}\text{H}{35}\text{COOH} \rightarrow \text{Zn(C}{17}\text{H}{35}\text{COO})_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, this compound can be produced in larger quantities using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of continuous reactors and controlled temperature and pressure conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Zinc heptadecanoate can undergo various chemical reactions, including:
Oxidation: The zinc ion can participate in redox reactions, although the heptadecanoate part remains relatively inert.
Substitution: The carboxylate groups can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Ligands such as phosphines or amines can be used under mild heating conditions.
Major Products Formed:
Oxidation: Zinc oxide and heptadecanoic acid derivatives.
Substitution: Zinc complexes with new ligands and free heptadecanoic acid.
Aplicaciones Científicas De Investigación
Zinc heptadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of zinc-based catalysts and materials.
Medicine: Zinc compounds, including this compound, are explored for their antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of lubricants, stabilizers for plastics, and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism by which zinc heptadecanoate exerts its effects is primarily through the zinc ion. Zinc plays a crucial role in various biochemical processes, including enzyme catalysis, protein synthesis, and cellular signaling. The heptadecanoate part of the molecule helps in the solubility and stability of the compound, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
Zinc stearate: Another zinc salt of a fatty acid, commonly used as a lubricant and release agent.
Zinc palmitate: Similar in structure but with a shorter fatty acid chain.
Comparison:
Uniqueness: Zinc heptadecanoate has a longer fatty acid chain compared to zinc stearate and zinc palmitate, which can influence its solubility and interaction with other molecules.
Applications: While zinc stearate and zinc palmitate are widely used in industrial applications, this compound’s unique properties make it suitable for specialized applications in research and medicine.
Propiedades
Número CAS |
63400-11-3 |
|---|---|
Fórmula molecular |
C34H66O4Zn |
Peso molecular |
604.3 g/mol |
Nombre IUPAC |
zinc;heptadecanoate |
InChI |
InChI=1S/2C17H34O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2*2-16H2,1H3,(H,18,19);/q;;+2/p-2 |
Clave InChI |
WJECRDPVMSNVCG-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


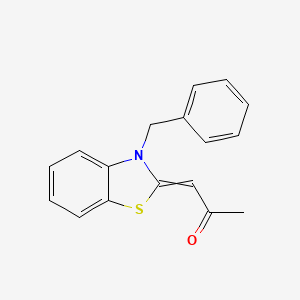
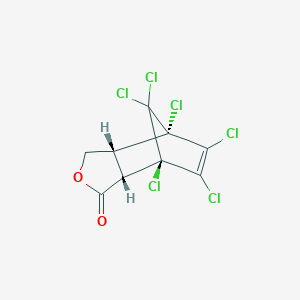
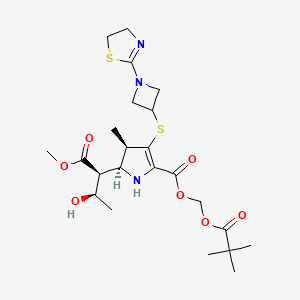
![(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13835269.png)
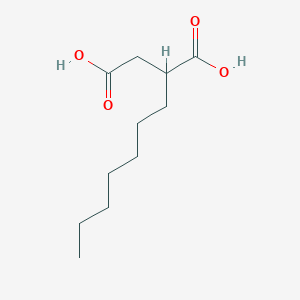
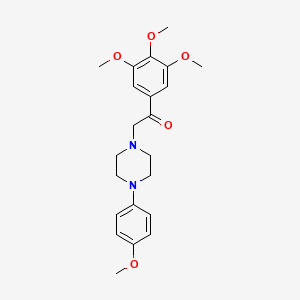
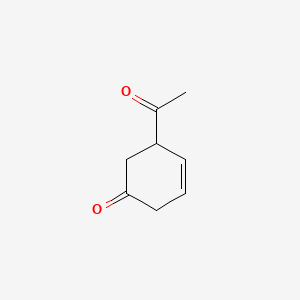
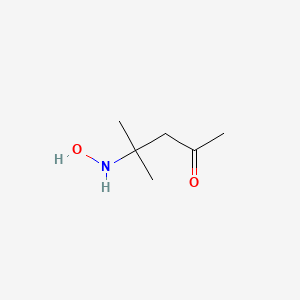

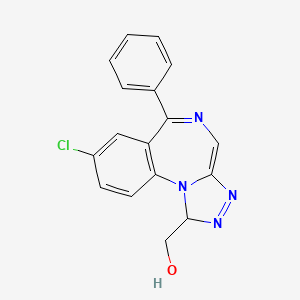
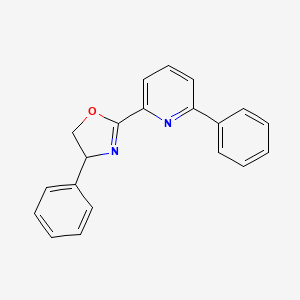
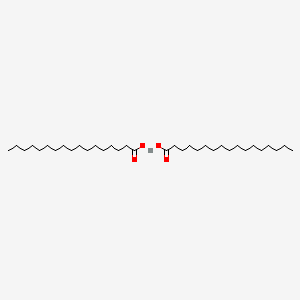
![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13835309.png)
